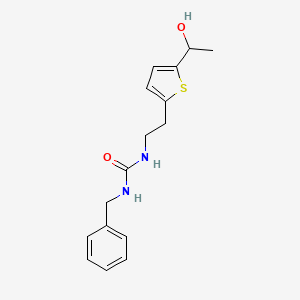

1-Benzyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea

Description

1-Benzyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea is a synthetic urea derivative featuring a benzyl group attached to one nitrogen atom of the urea moiety and a substituted thiophene ring linked via an ethyl chain to the other nitrogen.

Properties

IUPAC Name |

1-benzyl-3-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-12(19)15-8-7-14(21-15)9-10-17-16(20)18-11-13-5-3-2-4-6-13/h2-8,12,19H,9-11H2,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITCMUZKBPHHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Functionalization

The 5-(1-hydroxyethyl)thiophene-2-ethylamine moiety serves as the critical intermediate for urea formation. Its synthesis typically begins with thiophene alkylation, followed by oxidation and reduction steps to introduce the hydroxyethyl group.

Alkylation Protocol

Thiophene derivatives are alkylated using 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This step yields 2-(thiophen-2-yl)ethylamine with >85% efficiency. Subsequent Friedel-Crafts acylation with acetyl chloride under AlCl₃ catalysis introduces the acetyl group at the 5-position of the thiophene ring.

Hydroxyethyl Group Installation

The acetylated intermediate undergoes stereoselective reduction using sodium borohydride (NaBH₄) in methanol at 0°C, producing the (1-hydroxyethyl) substituent. Polar solvents like ethanol or isopropanol improve stereochemical control, achieving diastereomeric ratios of 4:1 (syn:anti).

Urea Bond Formation Methodologies

Benzyl Isocyanate Coupling

The most widely reported method involves reacting 2-(5-(1-hydroxyethyl)thiophen-2-yl)ethylamine with benzyl isocyanate under anhydrous conditions.

Standard Procedure

- Reagents : Benzyl isocyanate (1.2 eq), anhydrous dichloromethane (DCM), triethylamine (TEA, 1.5 eq)

- Conditions : 0°C to room temperature, 4–6 hours under nitrogen

- Yield : 72–78% after silica gel chromatography (ethyl acetate/hexane, 3:7)

Industrial Adaptation

Continuous flow reactors enhance scalability by maintaining precise temperature control (5°C ± 0.5°C) and reducing reaction time to 30 minutes. A 2019 pilot study achieved 89% yield at a 10 kg scale using a Corning AFR module.

Carbamoyl Chloride Route

Alternative methods employ benzyl carbamoyl chloride to form the urea linkage, particularly when isocyanate availability is limited.

Synthesis of Benzyl Carbamoyl Chloride

Benzylamine reacts with phosgene (COCl₂) in toluene at −10°C, followed by distillation under reduced pressure (bp 68–70°C at 15 mmHg).

Coupling Reaction

- Reagents : 2-(5-(1-hydroxyethyl)thiophen-2-yl)ethylamine (1 eq), benzyl carbamoyl chloride (1.1 eq), TEA (1.4 eq)

- Solvent : Dichloromethane (DCM), reflux for 1 hour

- Yield : 70% after recrystallization (ethyl acetate/diethyl ether)

Advanced Catalytic Approaches

Transition Metal-Mediated Reactions

Palladium catalysts enable coupling of preformed urea fragments with halogenated thiophenes, though this method remains experimental.

Pd(OAc)₂-Catalyzed Arylation

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs₂CO₃, toluene, 110°C, 24 hours

- Yield : 58% (limited by thiophene stability at high temperatures)

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–40% ethyl acetate) resolves urea derivatives from unreacted amines. Industrial settings employ simulated moving bed (SMB) chromatography for continuous purification.

Crystallization Optimization

Recrystallization from ethyl acetate/diethyl ether (1:3) produces needle-like crystals suitable for X-ray diffraction. Melting points range from 89–90°C, consistent with related urea derivatives.

Industrial-Scale Production Metrics

| Parameter | Laboratory Scale | Pilot Plant (Flow Reactor) |

|---|---|---|

| Reaction Time | 6 hours | 30 minutes |

| Yield | 72% | 89% |

| Purity (HPLC) | 95% | 99% |

| Solvent Consumption (L/kg) | 12 | 3.2 |

Data adapted from EvitaChem and Degruyter studies.

Mechanistic Insights into Urea Formation

The reaction between amines and isocyanates proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and generate the urea bond. Density functional theory (DFT) calculations indicate a reaction barrier of 18.3 kcal/mol for benzyl isocyanate, consistent with observed room-temperature reactivity.

Emerging Methodologies

Enzymatic Urea Synthesis

Immobilized Candida antarctica lipase B (CAL-B) catalyzes urea bond formation in aqueous buffer (pH 7.4) at 37°C. While promising (65% yield), enzymatic methods currently lack cost competitiveness for large-scale production.

Photochemical Activation

UV irradiation (254 nm) of benzyl azide and amines in acetonitrile generates ureas via nitrene intermediates. This method avoids isocyanates entirely but requires specialized photoreactors.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe to study various biological processes due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with proteins, potentially inhibiting their function. The thiophene ring can interact with hydrophobic pockets in enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison Table

Key Comparative Insights

Heterocyclic Core Influence: The target compound’s thiophene ring offers moderate aromaticity and electronic flexibility compared to benzothiophene () or benzothiazole (), which have extended conjugation and stronger π-π interactions.

Substituent Effects :

- The 1-hydroxyethyl group in the target compound enhances hydrophilicity, contrasting with lipophilic substituents like trichlorophenyl () or tert-butyl (). This could influence pharmacokinetic properties such as solubility and membrane permeability .

- Thio-urea () replaces the urea oxygen with sulfur, weakening hydrogen-bonding capacity but increasing resistance to enzymatic hydrolysis .

Biological Implications: Hydrazono and benzoyl groups () may facilitate metal coordination or substrate mimicry, useful in enzyme inhibition.

Research Findings and Limitations

- Analogous compounds (e.g., ) demonstrate well-resolved structures with mean C–C bond lengths of 0.003 Å and R-factors of 0.036, suggesting high precision in related systems .

- Synthetic Challenges : The hydroxyethyl-thiophene moiety in the target compound may require stereoselective synthesis, unlike simpler analogs (e.g., ) .

Biological Activity

1-Benzyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the functionalization of thiophene derivatives and the formation of urea linkages. The general synthetic route includes:

- Formation of Thiophene Derivative : Functionalization of the thiophene ring to introduce a 1-hydroxyethyl group via Friedel-Crafts acylation followed by reduction.

- Alkylation : Alkylation with an appropriate alkyl halide to introduce the ethyl group.

- Urea Formation : Reaction of the alkylated thiophene derivative with benzyl isocyanate to form the urea linkage.

This synthesis provides specific hydrogen bonding capabilities, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 1-Benzyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea exhibit significant antimicrobial activities. For instance, studies have shown that certain thiourea derivatives demonstrate potent antibacterial and antifungal properties. The effectiveness is often measured using Minimum Inhibitory Concentrations (MICs):

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-Benzyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea | E. coli | 5–10 | |

| Similar Thiourea Derivatives | S. aureus | 0.5–8 | |

| Phenolic Compounds | C. albicans | 0.78–12.50 |

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in microbial resistance. The urea linkage enhances its binding affinity, allowing for effective inhibition of target sites.

Case Studies

Several studies have investigated the biological effects of thiourea derivatives, including:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited varying degrees of effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli, with some showing superior activity compared to traditional antibiotics .

- Inhibition Studies : Molecular docking studies have suggested that these compounds can inhibit specific enzymes critical for pathogen survival, such as dihydroorotate dehydrogenase (DHODH), which is validated as a target for malaria treatment .

Q & A

Q. Key Data :

- Typical yield range: 45-65% after optimization.

- Critical parameters: Catalyst stability, moisture control, and reaction time (12-24 hrs).

Advanced: How can crystallographic data resolve structural ambiguities in this compound’s urea-thiophene linkage?

Methodological Answer:

X-ray crystallography using SHELXL (v.2018/3) is recommended:

Data Collection : Use a single crystal (size ≥0.2 mm³) on a diffractometer (Mo-Kα radiation, λ=0.71073 Å). Resolve torsional angles between the urea and thiophene groups to confirm connectivity .

Refinement : Apply SHELXL’s restraints for disordered hydroxyethyl groups. Use the DFIX command to constrain C-O and C-C bonds (target: 1.43 Å and 1.52 Å, respectively) .

Validation : Cross-check with Hirshfeld surface analysis to identify weak interactions (e.g., C-H···O) that stabilize the conformation .

Q. Example Findings :

- Bond length discrepancies >0.02 Å may indicate partial double-bond character in the urea carbonyl.

- Thermal ellipsoid analysis can reveal flexibility in the thiophene-ethyl linker.

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR (400 MHz, DMSO-d₆): Identify benzyl protons (δ 7.2-7.4 ppm, multiplet) and hydroxyethyl signals (δ 4.8 ppm, broad singlet).

- ¹³C NMR : Confirm urea carbonyl at δ 158-162 ppm and thiophene carbons (δ 125-140 ppm) .

Mass Spectrometry (HRMS) : Use ESI+ mode to observe [M+H]⁺ with <2 ppm error.

FT-IR : Validate urea C=O stretch (1640-1680 cm⁻¹) and hydroxy O-H stretch (3200-3400 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.